

Vintoperol: A Toxicological Profile of a Discontinued Pharmaceutical Agent

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Compound of Interest

Compound Name: Vintoperol

Cat. No.: B1683556

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Disclaimer: **Vintoperol** (also known as RT-3003) is a pharmaceutical agent whose development was discontinued due to toxic side effects. As a result, comprehensive and publicly available toxicological data, including specific quantitative values (e.g., LD50, NOAEL) and detailed experimental protocols, are scarce. This guide synthesizes the limited available information and provides a framework for understanding the potential toxicological profile of **Vintoperol** based on its known pharmacological classification. The data presented in the tables and the specific pathways in the diagrams are illustrative examples based on typical findings for compounds with similar mechanisms of action and are not based on published data for **Vintoperol** unless otherwise cited.

Introduction

Vintoperol is a vasoactive compound originally developed by the chemical works of Gedeon Richter Plc.^[1] Its development was halted due to undisclosed toxic side effects, preventing its use in clinical practice.^[1] Understanding the potential toxicological profile of discontinued drugs like **Vintoperol** is crucial for the broader scientific community to learn from past research and inform future drug development.

Pharmacological Classification and Mechanism of Action

Vintoperol is classified as a voltage-gated calcium channel (VDCC) blocker and an α -adrenergic receptor antagonist.[1] Its vasodilating effects are believed to be mediated by the release of endothelium-derived nitric oxide. This dual mechanism of action, while potentially therapeutic for cardiovascular diseases, also presents a complex profile for toxicological assessment.

Hypothetical Toxicological Data Summary

Due to the absence of specific public data for **Vintoperol**, the following tables present hypothetical toxicological data based on general knowledge of compounds with similar mechanisms of action. These tables are for illustrative purposes only.

Table 1: Hypothetical Acute Toxicity Data for Vintoperol

Species	Route of Administration	LD50 (mg/kg)	Observed Clinical Signs
Mouse	Oral	150	Sedation, ataxia, respiratory distress
Mouse	Intravenous	15	Cardiac arrhythmias, hypotension, mortality
Rat	Oral	200	Lethargy, piloerection, decreased body temperature
Rat	Intravenous	20	Severe hypotension, convulsions, mortality

Table 2: Hypothetical Sub-chronic Toxicity Findings (90-day study in Rats)

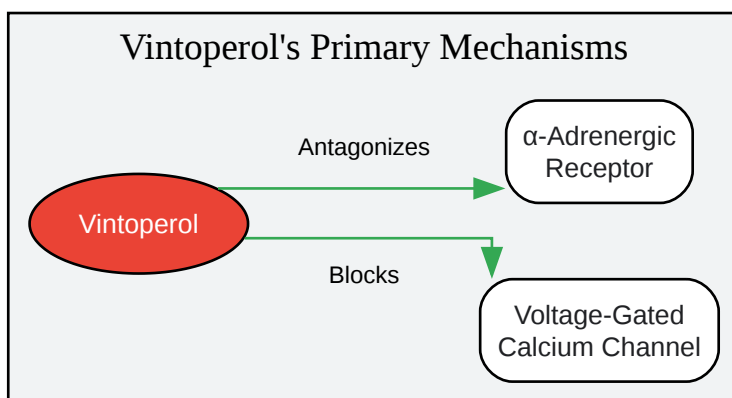
Dose Group (mg/kg/day)	Key Findings	NOAEL (mg/kg/day)
0 (Control)	No adverse effects observed.	-
10	Mild sedation, reversible upon cessation of treatment.	10
30	Increased liver enzymes (ALT, AST), mild hepatocellular hypertrophy.	-
100	Significant hepatotoxicity, cardiac fibrosis, and mortality.	-

Table 3:Hypothetical Genotoxicity and Reproductive Toxicity Profile

Assay	Result
Ames Test (Bacterial Reverse Mutation)	Negative
In vitro Chromosomal Aberration Assay	Positive at high concentrations
In vivo Micronucleus Test (Rodent)	Positive
Fertility and Early Embryonic Development	Adverse effects on implantation at maternally toxic doses
Embryo-fetal Development	Teratogenic effects observed in rats

Potential Signaling Pathways Involved in Vintoperol's Action and Toxicity

Based on its classification, **Vintoperol** likely interacts with signaling pathways regulated by calcium influx and adrenergic signaling. The diagrams below illustrate these potential interactions.



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Figure 1: Vintoperol's dual mechanism of action.

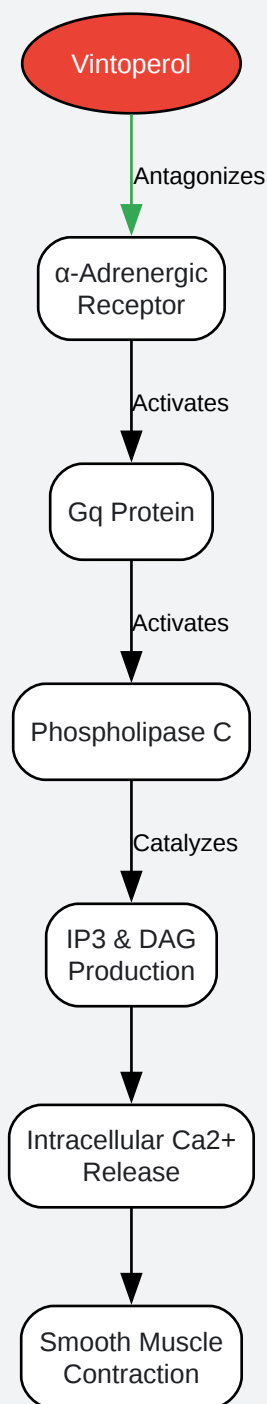
Signaling Cascade Post α -Adrenergic Receptor Antagonism[Click to download full resolution via product page](#)

Figure 2: Vintoperol's effect on α -adrenergic signaling.

Experimental Protocols: A General Framework

While specific protocols for **Vintoperol** are not available, the following outlines standard methodologies for the types of toxicological studies that would have been conducted.

Acute Toxicity Study (Illustrative Protocol based on OECD Guideline 423)

- Test Species: Female rats (e.g., Sprague-Dawley), nulliparous and non-pregnant.
- Housing: Housed in environmentally controlled conditions with a 12-hour light/dark cycle. Access to standard laboratory diet and water ad libitum.
- Dose Administration: A single oral dose of **Vintoperol** administered via gavage. A starting dose is selected based on available data, followed by a stepwise procedure with subsequent animals receiving a higher or lower dose depending on the outcome.
- Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.
- Endpoint: The LD50 is estimated, and a full description of toxic effects is recorded.

Sub-chronic Toxicity Study (Illustrative Protocol based on OECD Guideline 408)

- Test Species: Rats (e.g., Wistar), both sexes.
- Dose Administration: **Vintoperol** administered daily via the intended clinical route (e.g., oral gavage) for 90 days at three or more dose levels, plus a control group.
- In-life Assessments: Daily clinical observations, weekly body weight and food consumption measurements, ophthalmoscopy, and functional observational battery.
- Clinical Pathology: Hematology, clinical chemistry, and urinalysis performed at termination.
- Pathology: All animals are subjected to a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.

- Endpoint: Determination of the No-Observed-Adverse-Effect-Level (NOAEL).

In Vitro Chromosomal Aberration Test (Illustrative Protocol based on OECD Guideline 473)

- Cell System: Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes).
- Test Substance Preparation: **Vintoperol** is dissolved in a suitable solvent and added to the cell cultures at various concentrations, with and without an exogenous metabolic activation system (S9 mix).
- Treatment and Harvesting: Cells are exposed to the test substance for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., 24 hours) without S9. Cells are harvested at a predetermined time after the start of treatment.
- Metaphase Analysis: Chromosome preparations are made, and metaphase cells are scored for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).
- Endpoint: The frequency of cells with structural chromosomal aberrations is determined and compared to concurrent solvent and positive controls.

Conclusion

The discontinuation of **Vintoperol** due to toxic side effects underscores the critical importance of comprehensive toxicological evaluation in drug development. While specific data on **Vintoperol** remains largely in the private domain of its original developer, its pharmacological profile as a VDCC blocker and α -adrenergic antagonist provides a basis for understanding its potential toxicities. The illustrative data and protocols presented in this guide serve as a framework for researchers and drug development professionals to consider the multifaceted nature of toxicological assessment for compounds with dual mechanisms of action. Further investigation into the specific toxicities of **Vintoperol**, should the data become publicly available, would be a valuable contribution to the field of toxicology.

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References

- 1. General Toxicology Studies :: Glp Toxicology Studies [vivotecnia.com]
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